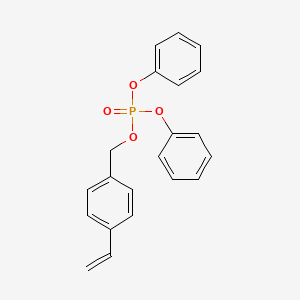
(4-Ethenylphenyl)methyl diphenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethenylphenyl)methyl diphenyl phosphate is an organophosphorus compound with the molecular formula C21H19O4P It is characterized by the presence of a phosphate group attached to a diphenyl structure, with an additional ethenylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethenylphenyl)methyl diphenyl phosphate typically involves the reaction of diphenyl phosphate with (4-ethenylphenyl)methyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards.
Análisis De Reacciones Químicas
Types of Reactions: (4-Ethenylphenyl)methyl diphenyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed:
Oxidation: Formation of phosphoric acid derivatives.
Reduction: Formation of phosphite or phosphine derivatives.
Substitution: Formation of various substituted phosphates.
Aplicaciones Científicas De Investigación
(4-Ethenylphenyl)methyl diphenyl phosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (4-Ethenylphenyl)methyl diphenyl phosphate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparación Con Compuestos Similares
Diphenyl phosphate: Lacks the ethenylphenyl group, making it less versatile in certain reactions.
Triphenyl phosphate: Contains an additional phenyl group, which can influence its reactivity and applications.
(4-Ethenylphenyl)methyl phosphonate: Similar structure but with a phosphonate group instead of a phosphate group.
Uniqueness: (4-Ethenylphenyl)methyl diphenyl phosphate is unique due to the presence of the ethenylphenyl group, which enhances its reactivity and potential applications. This structural feature allows for a broader range of chemical reactions and interactions compared to its analogs.
Propiedades
Número CAS |
601522-04-7 |
|---|---|
Fórmula molecular |
C21H19O4P |
Peso molecular |
366.3 g/mol |
Nombre IUPAC |
(4-ethenylphenyl)methyl diphenyl phosphate |
InChI |
InChI=1S/C21H19O4P/c1-2-18-13-15-19(16-14-18)17-23-26(22,24-20-9-5-3-6-10-20)25-21-11-7-4-8-12-21/h2-16H,1,17H2 |
Clave InChI |
XEFSITTZUOUCBW-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)COP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(octyloxy)benzene](/img/structure/B12594009.png)
![N-[4-(1,3-dioxolan-2-yl)phenyl]-2-methoxyacetamide](/img/structure/B12594012.png)
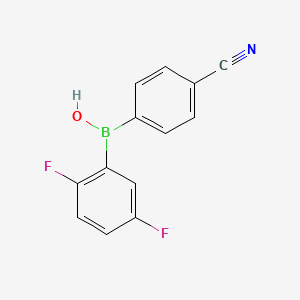
![Diethyl 1-{2-[(prop-2-en-1-yl)oxy]phenyl}ethenyl phosphate](/img/structure/B12594032.png)
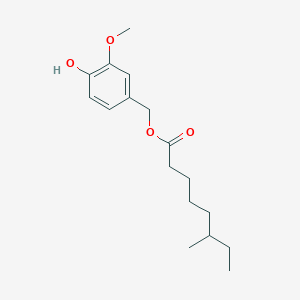
![3-(4-{(1E)-N-[(1S)-1-Phenylethyl]ethanimidoyl}phenoxy)propan-1-ol](/img/structure/B12594044.png)
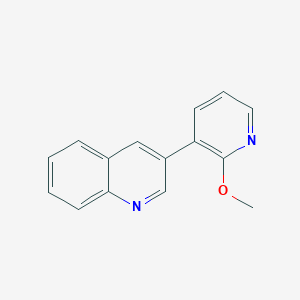
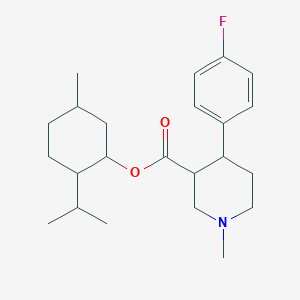
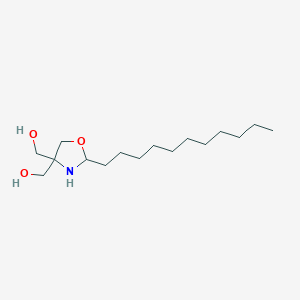
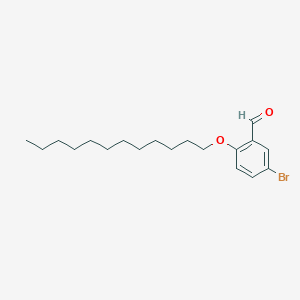
![4-[(2,3-Dicyanophenyl)sulfanyl]-N,N-bis(2-ethoxyethyl)benzamide](/img/structure/B12594070.png)
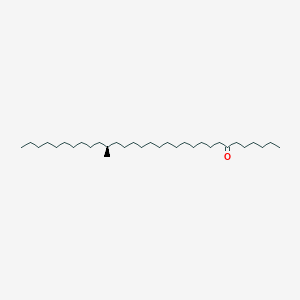
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-pyrazinyl-](/img/structure/B12594084.png)
![4-{4-[Methyl(propyl)amino]butyl}benzene-1,2-diol](/img/structure/B12594086.png)
